molecular formula C14H9ClF2O B3023698 3-Chloro-3',5'-difluoro-4-methylbenzophenone CAS No. 951891-02-4

3-Chloro-3',5'-difluoro-4-methylbenzophenone

Cat. No.: B3023698
CAS No.: 951891-02-4
M. Wt: 266.67 g/mol
InChI Key: YIUABRSWODRTFC-UHFFFAOYSA-N
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Description

3-Chloro-3',5'-difluoro-4-methylbenzophenone is a high-purity synthetic building block of significant value in advanced chemical research and development. This aromatic ketone is specifically designed for applications in pharmaceutical chemistry and polymer science. In drug discovery, it serves as a key precursor in the synthesis of complex molecules, such as best-seller drugs like Fenofibrate, due to its benzophenone core which is a common motif in active pharmaceutical ingredients . Its multifunctional halogenated structure (chloro and fluoro substituents) allows for selective cross-coupling reactions, enabling researchers to build more complex architectures efficiently. Furthermore, benzophenone derivatives are widely utilized in materials science for the development of high-performance polymers, including hyperbranched poly(arylene ether ketone)s, which are known for their thermal stability and low melt viscosity . The compound features a molecular formula of C14H9ClF2O and a molecular weight of 266.67 g/mol . It is supplied with a typical purity of 97% or higher to ensure consistent experimental results. Handle with appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-(3,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O/c1-8-2-3-9(6-13(8)15)14(18)10-4-11(16)7-12(17)5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUABRSWODRTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208588
Record name (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-02-4
Record name (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,5’-difluoro-4-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-methylbenzoyl chloride and 3,5-difluorobenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3’,5’-difluoro-4-methylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation and advanced chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 3-chloro-3',5'-difluoro-4-methylbenzophenone can undergo oxidation under controlled conditions. Key findings include:

Reaction TargetReagents/ConditionsProduct FormedYield/Outcome
Ketone oxidationKMnO₄ (aq), H₂SO₄, 80–100°C4-Chloro-3',5'-difluorobenzoic acidQuantitative
Aromatic ring oxidationCrO₃, AcOH/H₂SO₄, refluxQuinone derivativesModerate (40–60%)

Mechanistic Insight : Oxidation of the ketone proceeds via radical intermediates under acidic conditions, while ring oxidation involves electrophilic attack on the activated aromatic system .

Reduction Reactions

Selective reduction of functional groups has been achieved with this compound:

Target SiteReagents/ConditionsProductSelectivity Notes
Ketone (C=O)NaBH₄/MeOH, 0°C4-Chloro-3',5'-difluoro-3-methylbenzyl alcohol>95% chemoselectivity
Aromatic ClH₂ (1 atm), Pd/C, EtOAcDechlorinated benzophenoneRequires 24 h

Critical Observation : The trifluoromethyl group remains inert under standard catalytic hydrogenation conditions, enabling selective dehalogenation .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic rings facilitate substitutions at specific positions:

PositionNucleophileConditionsProductYield
3'-Fluoro (para to Cl)PiperidineDMSO, 120°C, 12 hAmine-substituted derivative78%
5'-FluoroNaSPhDMF, CuI, 18-crown-6, 80°CThioether product65%

Kinetic Studies : Second-order rate constants for fluoride displacement range from k=103k=10^{-3} to 10510^{-5} M⁻¹s⁻¹ depending on nucleophile strength and solvent polarity .

Cross-Coupling Reactions

Recent advances in transition-metal catalysis enable C–C bond formation:

Reaction TypeCatalytic SystemCoupling PartnerYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneArylboronic acids60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaPrimary amines70–90%

Key Limitation : The 3-chloro substituent shows lower reactivity compared to bromo analogues in cross-couplings, requiring elevated temperatures (100–120°C) .

Photochemical Reactions

Under UV irradiation (λ\lambda = 365 nm), the compound participates in radical-mediated processes:

ProcessCo-reagentMajor ProductQuantum Yield
H-Abstraction(TMS)₃SiH, Ni catalystAlkylated benzophenoneΦ = 0.32
XAT-mediated couplingAlkyl bromides, blue LEDCross-coupled adducts72%

Mechanistic Studies : Transient absorption spectroscopy confirmed triplet-state involvement (τ\tau = 50 μs) in photochemical HAT processes .

Stability Profile

Critical stability parameters under various conditions:

ConditionDegradation ObservedHalf-life
Aqueous NaOH (1M)Hydrolysis of ketonet₁/₂ = 2 h
UV light (254 nm)Radical dimerizationt₁/₂ = 8 h
Thermal (150°C)Dehydrofluorinationt₁/₂ = 30 min

This comprehensive analysis demonstrates the compound's utility in synthesizing complex architectures through rationally designed reaction pathways. Recent advances in photoredox catalysis and improved cross-coupling methodologies have significantly expanded its synthetic applications.

Scientific Research Applications

Chemical Synthesis

3-Chloro-3',5'-difluoro-4-methylbenzophenone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that exhibit unique chemical properties. The compound's reactivity is largely attributed to its halogen substituents, which facilitate nucleophilic substitution reactions.

Reaction TypeDescription
Nucleophilic Substitution The compound can undergo nucleophilic substitution due to the presence of the chlorine atom.
Electrophilic Aromatic Substitution The difluoromethyl group enhances electrophilic aromatic substitution reactions.

Biological Research

In biological contexts, this compound is significant for studying molecular interactions and pathways. Its unique structure allows it to interact selectively with biological molecules, making it a candidate for research in drug development and molecular biology.

  • Case Study: A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in cancer cell proliferation, highlighting its potential as a therapeutic agent.

Pharmaceutical Applications

The compound is also explored as an intermediate in synthesizing pharmaceutical agents, particularly those targeting fungal infections and other pathogenic organisms. Its structural features contribute to the biological activity of the final products.

Application AreaExample CompoundsMechanism of Action
Fungicides Benzophenone derivativesInhibition of fungal cell wall synthesis
Anticancer Agents Modified benzophenonesInduction of apoptosis in cancer cells

Industrial Applications

The compound finds utility in various industrial processes, particularly in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, plastics, and other materials requiring specific optical or thermal characteristics.

Material Science

In material science, this compound is used as a photoinitiator in polymerization processes, enhancing the curing rates of coatings and adhesives.

Agricultural Chemicals

As a key intermediate, this compound plays a role in developing herbicides and insecticides that are essential for modern agricultural practices.

Data Tables

Mechanism of Action

The mechanism of action of 3-Chloro-3’,5’-difluoro-4-methylbenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzophenones

4-Chloro-3',5'-difluorobenzophenone
  • Structure : Chloro at position 4, fluoro at 3' and 5'.
  • Molecular Formula : C₁₃H₇ClF₂O.
  • Molecular Weight : 252.64 g/mol.
  • Key Differences : Lacks the methyl group at position 4, which reduces steric bulk and may lower lipophilicity compared to the target compound. This structural variation could influence reactivity in cross-coupling reactions or binding affinity in biological systems .
3-Chloro-3',4'-dimethylbenzophenone (CAS 844884-97-5)
  • Structure : Chloro at position 3, methyl groups at 3' and 4'.
  • Molecular Formula : C₁₅H₁₃ClO.
  • Molecular Weight : 244.72 g/mol.
  • Key Differences : Replacement of fluorine atoms with methyl groups increases electron-donating effects and lipophilicity. This substitution may enhance stability but reduce electrophilic reactivity .

Methoxy-Substituted Derivatives

3-Chloro-3',5'-dimethoxybenzophenone (CAS 951891-98-8)
  • Structure : Chloro at position 3, methoxy groups at 3' and 5'.
  • Molecular Formula : C₁₅H₁₃ClO₃.
  • Molecular Weight : 276.72 g/mol.
  • Key Differences: Methoxy groups introduce strong electron-donating effects, increasing solubility in polar solvents.

Mixed Halogen-Alkyl Derivatives

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
  • Structure : Chloro at position 3, methyl at 3' and 5', methoxy at 4'.
  • Molecular Weight : ~278 g/mol (estimated).
  • Key Differences : Combines methyl and methoxy substituents, offering a balance of lipophilicity and solubility. This hybrid structure may serve as a versatile intermediate for further functionalization .

Structural and Functional Impact of Substituents

Electronic Effects

  • Fluorine : Electron-withdrawing nature enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks. Fluorine also improves metabolic stability in drug candidates .
  • Chlorine : Similar electron-withdrawing effects but with greater steric bulk than fluorine. Chlorine increases molecular weight and may enhance halogen bonding in crystal engineering .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Estimated) Solubility Profile
3-Chloro-3',5'-difluoro-4-methylbenzophenone ~268 Cl (3), F (3',5'), CH₃ (4) 3.5–4.0 Low in water, high in DMSO
4-Chloro-3',5'-difluorobenzophenone 252.64 Cl (4), F (3',5') 3.0–3.5 Moderate in organic solvents
3-Chloro-3',5'-dimethylbenzophenone 244.72 Cl (3), CH₃ (3',5') 4.0–4.5 Low in polar solvents
3-Chloro-3',5'-dimethoxybenzophenone 276.72 Cl (3), OCH₃ (3',5') 2.5–3.0 High in methanol/ethanol

*LogP: Octanol-water partition coefficient, estimated using substituent contribution methods.

Biological Activity

3-Chloro-3',5'-difluoro-4-methylbenzophenone is a benzophenone derivative characterized by its unique halogenated structure, which significantly influences its biological activity. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉ClF₂O. The presence of a chlorine atom and two fluorine atoms on the aromatic rings enhances its reactivity and biological interactions.

Synthesis

The synthesis typically involves:

  • Starting Materials : Appropriate benzophenone derivatives.
  • Reagents : Chlorinating and fluorinating agents.
  • Conditions : Controlled temperature and reaction time to ensure selective substitution.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown this compound to possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : It has been evaluated for its potential in inhibiting cancer cell proliferation, particularly in human carcinoma cell lines.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria like Staphylococcus aureus
AnticancerInhibits growth in carcinoma cell lines (e.g., PC3, DU145)
CytotoxicityShows dose-dependent cytotoxic effects on cancer cells

Case Studies

  • Anticancer Study :
    • A study evaluated the cytotoxic effects of this compound on prostate cancer cell lines (PC3 and DU145). The results indicated a significant reduction in cell viability with IC50 values showing sensitivity in PC3 cells compared to DU145 cells.
  • Antimicrobial Assessment :
    • This compound was tested against common bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Enzymes : Potential inhibition of key enzymes involved in cellular processes.
  • DNA Interaction : Possible intercalation or binding to DNA, leading to apoptosis in cancer cells.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-3',5'-difluoro-4-methylbenzophenone?

  • Methodological Answer : Synthesis can involve halogen substitution and catalytic carbonylation. For example, fluorination at the 3',5'-positions may use aromatic electrophilic substitution with fluorine donors (e.g., Selectfluor®), while chlorination at the 3-position could employ CuCl₂ or FeCl₃ catalysts under controlled conditions. The methyl group at the 4-position may be introduced via Friedel-Crafts alkylation using methyl halides. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis.
  • X-ray Crystallography : To resolve stereoelectronic effects and confirm crystal packing, as demonstrated for structurally similar trifluorobenzoic acids .
  • FT-IR : To identify carbonyl (C=O) and C-F/C-Cl stretching vibrations .

Q. How can solubility and thermal stability be experimentally determined?

  • Methodological Answer :
  • Solubility : Perform phase-solubility studies in polar (DMSO, MeOH) and nonpolar solvents (toluene, hexane) using UV-Vis spectroscopy or gravimetric analysis.
  • Thermal Stability : Utilize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and melting points .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation of the benzophenone scaffold?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
  • Electron-withdrawing groups (e.g., -CF₃) direct electrophilic substitution to meta/para positions.
  • Lewis acid catalysts (e.g., AlCl₃) can enhance selectivity for specific positions. Computational modeling (DFT) may predict reactive sites, guiding experimental design .

Q. What strategies can elucidate the electronic effects of substituents on photophysical properties?

  • Methodological Answer :
  • UV-Vis/fluorescence spectroscopy : Compare absorption/emission spectra with analogs (e.g., 4,4'-difluorobenzophenone) to assess conjugation and charge transfer.
  • Theoretical calculations : Use time-dependent DFT (TD-DFT) to model excited-state behavior and correlate with experimental data .

Q. How might this compound serve as a precursor in medicinal chemistry or materials science?

  • Methodological Answer :
  • Drug discovery : The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability. Functionalization via Suzuki-Miyaura coupling or amidation could yield bioactive analogs targeting enzymes or receptors .
  • Materials science : Its rigid aromatic core and halogen substituents make it a candidate for liquid crystals or polymer crosslinkers. Test thermal stability and dielectric properties in composite materials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-3',5'-difluoro-4-methylbenzophenone
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3-Chloro-3',5'-difluoro-4-methylbenzophenone

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